molecular formula C27H19Cl3N2O4S B11101794 5-chloro-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

5-chloro-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B11101794
M. Wt: 573.9 g/mol
InChI Key: UNIDWBZHXAHMEA-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZAMIDE is a complex organic compound characterized by multiple chlorine atoms and a sulfonyl group. This compound is notable for its intricate structure, which includes benzamide and benzoic acid derivatives. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by sulfonylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]ACETAMIDE: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-HYDROXYBENZAMIDE: This compound has a hydroxyl group instead of a sulfonyl group, affecting its chemical behavior and applications.

Uniqueness

5-CHLORO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZAMIDE is unique due to its combination of chlorine atoms and a sulfonyl group, which confer specific chemical properties and reactivity. Its distinct structure makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C27H19Cl3N2O4S

Molecular Weight

573.9 g/mol

IUPAC Name

5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C27H19Cl3N2O4S/c1-16-2-10-21(11-3-16)37(35,36)32-25-13-8-19(29)14-23(25)27(34)31-20-9-12-24(30)22(15-20)26(33)17-4-6-18(28)7-5-17/h2-15,32H,1H3,(H,31,34)

InChI Key

UNIDWBZHXAHMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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